molecular formula C5H4ClNS B008969 2-Chloropyridine-4-thiol CAS No. 106962-88-3

2-Chloropyridine-4-thiol

Cat. No.: B008969
CAS No.: 106962-88-3
M. Wt: 145.61 g/mol
InChI Key: QPYIHKCSIHJBAI-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-thiol is a halogenated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a thiol group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropyridine-4-thiol can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine, which can then be further functionalized to introduce the thiol group at the fourth position .

Industrial Production Methods

In industrial settings, this compound is typically produced through the direct reaction of pyridine with chlorine, followed by further reactions to introduce the thiol group. This method allows for the efficient production of the compound in large quantities .

Mechanism of Action

The mechanism of action of 2-chloropyridine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antifungal effects . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify other molecules, further contributing to its biological activity .

Properties

IUPAC Name

2-chloro-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNS/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYIHKCSIHJBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561686
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106962-88-3
Record name 2-Chloropyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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